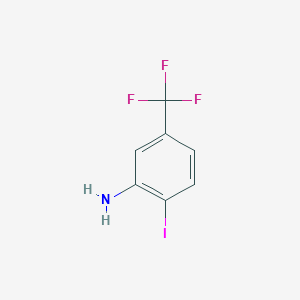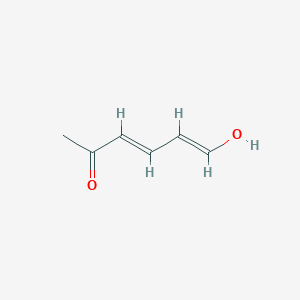
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a chemical compound that is commonly known as HHD. It is a yellowish-brown oily substance that is soluble in organic solvents such as ethanol and ether. HHD has been found to have various scientific research applications, including being used as a precursor in the synthesis of various organic compounds.
Applications De Recherche Scientifique
HHD has been found to have various scientific research applications. It is commonly used as a precursor in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. HHD has also been studied for its potential use as a chiral ligand in asymmetric catalysis. Additionally, HHD has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of HHD is not fully understood. However, studies have shown that HHD acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. HHD has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Effets Biochimiques Et Physiologiques
HHD has been found to have various biochemical and physiological effects. Studies have shown that HHD can reduce oxidative stress and inflammation in vitro and in vivo. HHD has also been found to have neuroprotective effects, including protecting against neuronal damage caused by oxidative stress and reducing the production of amyloid-beta peptides, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HHD in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, HHD is relatively stable and can be stored for long periods without degradation. However, one limitation of using HHD is its cost, which can be prohibitive for some research projects.
Orientations Futures
There are several future directions for the study of HHD. One direction is to further investigate its antioxidant and anti-inflammatory properties and its potential use as a therapeutic agent for various diseases. Another direction is to study the potential use of HHD as a chiral ligand in asymmetric catalysis. Additionally, future studies could investigate the synthesis of HHD derivatives with improved properties and potential applications.
Méthodes De Synthèse
The synthesis method of HHD involves the condensation of malonic acid with acetylacetone in the presence of a base, followed by dehydration and decarboxylation. The resulting product is HHD. This method has been found to be efficient and yields a high purity of HHD.
Propriétés
Numéro CAS |
102605-99-2 |
|---|---|
Nom du produit |
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
Clé InChI |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
SMILES isomérique |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
SMILES canonique |
CC(=O)C=CC=CO |
Synonymes |
2,4-Hexadienal, 5-hydroxy-, (Z,Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



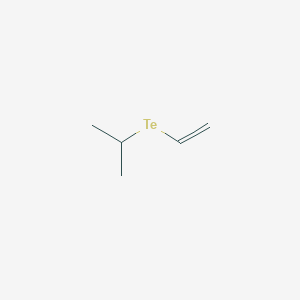
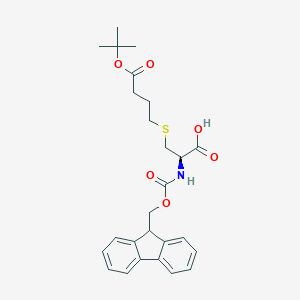
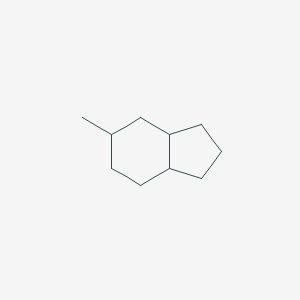
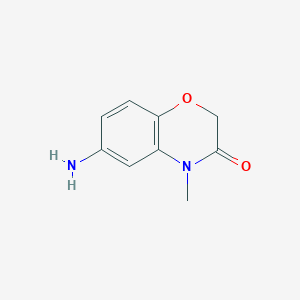
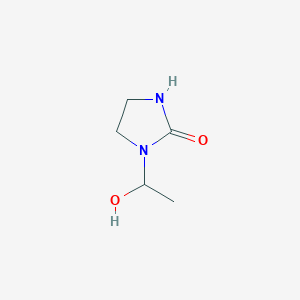
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)
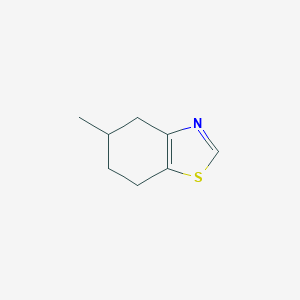

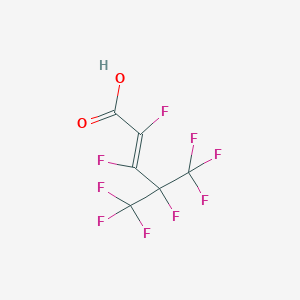
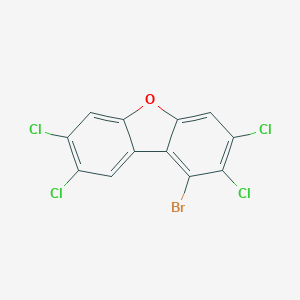
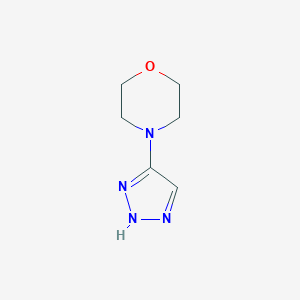
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
